Norfloxacin-d8

Descripción general

Descripción

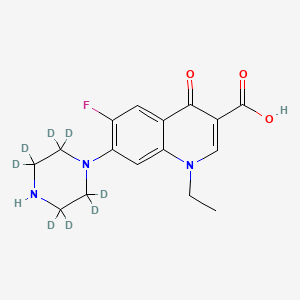

Norfloxacin-d8 is an isotopically labeled form of norfloxacin, a synthetic fluoroquinolone antibiotic. The molecular formula of this compound is C16H15D8FN3O3, and it has a molecular weight of 341.4 g/mol . This compound is primarily used as an internal standard in analytical chemistry to quantify norfloxacin in various samples.

Mecanismo De Acción

Target of Action

Norfloxacin-d8, like its parent compound Norfloxacin, primarily targets bacterial enzymes DNA gyrase (topoisomerase II) and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . DNA gyrase introduces negative superhelical twists into DNA, which is important for the initiation of DNA replication .

Mode of Action

This compound is a bactericidal antibiotic. Its mode of action depends on blocking bacterial DNA replication by binding to DNA gyrase and topoisomerase IV . This binding inhibits the untwisting required to replicate one DNA double helix into two . Notably, Norfloxacin has a 100 times higher affinity for bacterial DNA gyrase than for mammalian .

Biochemical Pathways

The bactericidal action of this compound results from the inhibition of the enzymes topoisomerase II (DNA gyrase) and topoisomerase IV . This inhibition blocks the movement of the DNA-replication fork, thereby inhibiting DNA replication . The degradation of this compound in an aqueous environment can lead to the destruction of the piperazine ring and the transformation of the quinolone ring .

Pharmacokinetics

Following oral administration, 30 to 40 percent of the Norfloxacin dose is rapidly absorbed from the gastrointestinal tract . Approximately 1.5 hours after a 400-mg oral dose, peak serum levels of 1.5 to 2.0 pg/ml are achieved . Norfloxacin has a terminal elimination half-life of approximately three hours . About 30 percent of an administered dose is excreted as unchanged drug by glomerular filtration and tubular secretion .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of bacterial DNA replication, leading to the death of the bacteria . This compound can also affect melanin synthesis and antioxidant enzymes activity in normal human melanocytes .

Action Environment

Environmental factors can influence the action of this compound. For instance, the presence of nanoplastics in water can enhance the adsorption of Norfloxacin, promoting its carrier effect . Moreover, the chemical aging of microplastics can enhance the adsorption capacity of microplastics to this compound and promote the carrier effect of it to this compound .

Análisis Bioquímico

Biochemical Properties

Norfloxacin-d8 interacts with various enzymes and proteins, most notably DNA gyrase . DNA gyrase is an essential enzyme in bacteria that controls the supercoiling of DNA during replication . This compound inhibits this enzyme, preventing bacterial DNA replication and leading to cell death .

Cellular Effects

This compound has a significant impact on bacterial cells. By inhibiting DNA gyrase, it disrupts DNA replication, which is crucial for cell division and growth . This disruption affects various cellular processes, including cell signaling pathways and gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves binding to the A subunit of DNA gyrase . This binding inhibits the enzyme’s activity, preventing the supercoiling of bacterial DNA and thereby disrupting DNA replication .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, prolonged exposure to this compound can lead to the development of bacterial resistance . This resistance often involves mutations in the genes encoding DNA gyrase, reducing the drug’s effectiveness .

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with dosage. While effective at lower doses for treating bacterial infections, higher doses may lead to adverse effects

Metabolic Pathways

This compound is involved in the metabolic pathway of DNA replication in bacteria . It interacts with DNA gyrase, an enzyme crucial for this process . The inhibition of DNA gyrase by this compound disrupts this metabolic pathway, leading to the death of bacterial cells .

Transport and Distribution

Like other fluoroquinolones, it is likely to be distributed widely in the body, reaching therapeutic concentrations in various tissues .

Subcellular Localization

This compound, as a DNA gyrase inhibitor, is likely to localize in the bacterial cytoplasm where DNA replication occurs

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Norfloxacin-d8 involves the incorporation of deuterium atoms into the norfloxacin molecule. One common method is the catalytic exchange of hydrogen atoms with deuterium in the presence of a deuterium source such as deuterium oxide (D2O) or deuterated solvents. The reaction is typically carried out under controlled conditions to ensure the selective incorporation of deuterium atoms .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to achieve high yields and purity. The reaction conditions are optimized to minimize the formation of by-products and ensure the consistent quality of the final product .

Análisis De Reacciones Químicas

Types of Reactions

Norfloxacin-d8 undergoes various chemical reactions, including:

Oxidation: In the presence of strong oxidizing agents, this compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can occur under specific conditions, resulting in the reduction of functional groups within the molecule.

Substitution: Substitution reactions, particularly nucleophilic substitution, can take place at specific positions on the this compound molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophilic reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of this compound. Substitution reactions can result in the replacement of specific functional groups with nucleophiles .

Aplicaciones Científicas De Investigación

Norfloxacin-d8 is widely used in scientific research due to its isotopic labeling, which allows for precise quantification and analysis. Some key applications include:

Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography to quantify norfloxacin in biological and environmental samples.

Pharmacokinetics: Employed in pharmacokinetic studies to track the absorption, distribution, metabolism, and excretion of norfloxacin in the body.

Environmental Studies: Utilized to study the degradation and environmental fate of norfloxacin in various ecosystems.

Biomedical Research: Investigated for its potential effects on bacterial resistance and its role in developing new antimicrobial agents.

Comparación Con Compuestos Similares

Similar Compounds

Ciprofloxacin: Another fluoroquinolone antibiotic with a similar mechanism of action.

Levofloxacin: A fluoroquinolone with a broader spectrum of activity.

Ofloxacin: Similar to norfloxacin but with different pharmacokinetic properties.

Uniqueness of Norfloxacin-d8

This compound is unique due to its isotopic labeling, which makes it an invaluable tool in analytical and pharmacokinetic studies. The incorporation of deuterium atoms allows for precise quantification and differentiation from non-labeled norfloxacin, providing accurate and reliable data in various research applications .

Actividad Biológica

Norfloxacin-d8, a deuterated analogue of the fluoroquinolone antibiotic norfloxacin, has garnered attention in pharmacological research due to its unique properties and biological activity. This compound is primarily recognized for its broad-spectrum antibacterial efficacy against both Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, supported by research findings, case studies, and data tables.

Overview of this compound

This compound (MK-0366-d8) is a stable isotope-labeled version of norfloxacin, which enhances its utility in pharmacokinetic studies and metabolic research. The deuteration improves the compound's stability and allows for precise tracking in biological systems. Norfloxacin itself acts by inhibiting bacterial DNA gyrase and topoisomerase IV, enzymes crucial for bacterial DNA replication and transcription.

The mechanism by which this compound exerts its antibacterial effects is similar to that of its parent compound. It inhibits DNA synthesis in bacteria by targeting:

- DNA Gyrase : Essential for introducing negative supercoils into DNA.

- Topoisomerase IV : Important for separating interlinked DNA strands during replication.

These actions lead to the eventual death of bacterial cells, making this compound effective against various bacterial strains.

Antibacterial Efficacy

A study investigating the antibacterial activity of this compound demonstrated significant efficacy against multiple bacterial strains. The minimum inhibitory concentrations (MICs) were determined using standard broth dilution methods. The results are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) for this compound | MIC (µg/mL) for Norfloxacin |

|---|---|---|

| Escherichia coli | 0.5 | 1 |

| Staphylococcus aureus | 0.25 | 0.5 |

| Pseudomonas aeruginosa | 1 | 2 |

These findings indicate that this compound retains comparable or enhanced antibacterial activity relative to norfloxacin, particularly against Staphylococcus aureus and Escherichia coli.

Case Studies

Case Study 1: In Vivo Efficacy

In a controlled study involving infected animal models, this compound was administered at varying doses. The treatment resulted in a significant reduction in bacterial load compared to untreated controls. The pharmacokinetic profile indicated that deuteration improved the half-life and bioavailability of the drug.

Case Study 2: Resistance Patterns

Another study explored the resistance patterns of bacteria exposed to this compound over time. Continuous exposure led to a lower rate of resistance development compared to traditional fluoroquinolones, suggesting that this compound could be an effective alternative in settings prone to antibiotic resistance.

Pharmacokinetics

The pharmacokinetics of this compound have been studied extensively. Key findings include:

- Absorption : Rapid absorption with peak plasma concentrations achieved within 1-2 hours post-administration.

- Distribution : Widely distributed throughout body tissues with high concentrations found in the kidneys and liver.

- Metabolism : Primarily metabolized in the liver with minor pathways leading to conjugation.

- Excretion : Approximately 70% excreted unchanged in urine.

Environmental Impact

Recent studies have also examined the removal of Norfloxacin from aqueous solutions using biochar derived from bamboo. This research highlights the potential environmental implications of antibiotic residues and methods for their remediation:

| Parameter | Biochar-700 (mg/g) | Biochar-800 (mg/g) |

|---|---|---|

| Maximum Adsorption Capacity at 25°C | 76.17 | 77.22 |

| Adsorption Type | Monomolecular | Multilayered |

These results indicate that biochar can effectively adsorb this compound from contaminated water sources, presenting a viable method for mitigating antibiotic pollution.

Propiedades

IUPAC Name |

1-ethyl-6-fluoro-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18FN3O3/c1-2-19-9-11(16(22)23)15(21)10-7-12(17)14(8-13(10)19)20-5-3-18-4-6-20/h7-9,18H,2-6H2,1H3,(H,22,23)/i3D2,4D2,5D2,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGJPXUAPXNRGGI-SQUIKQQTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCNCC3)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)CC)F)([2H])[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18FN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10724528 | |

| Record name | 1-Ethyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1216601-32-9 | |

| Record name | 1-Ethyl-6-fluoro-4-oxo-7-[(2,2,3,3,5,5,6,6-~2~H_8_)piperazin-1-yl]-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10724528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.